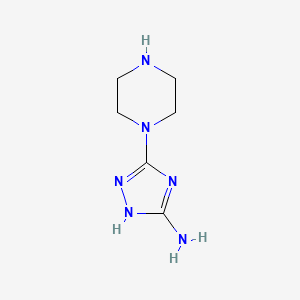

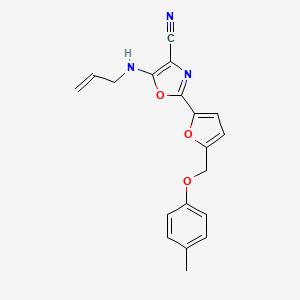

5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperazine derivatives are widely used in medicinal chemistry and have a broad range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

The synthesis of piperazin-1-yl substituted unfused heterobiaryls has been reported. The process involves systematic structural changes of the pyrimidine core moiety to quinazoline, pyridine, and benzene, changes of the 3-furyl group to other heteroaryl substituents, the presence of various analogs of the 4-methylpiperazin-1-yl group, as well as additional substitutions at positions 5 and 6 of the pyrimidine .Chemical Reactions Analysis

The chemical reactions involving piperazin-1-yl substituted unfused heterobiaryls have been studied. The reactions include systematic structural changes of the pyrimidine core moiety .科学的研究の応用

Dopamine D3 Receptor Ligands

5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine: and its derivatives have been investigated as selective dopamine D3 receptor ligands. Substance use disorder (SUD) remains a significant medical challenge, particularly with drugs like cocaine. The D3 dopamine receptor has emerged as a potential therapeutic target for treating cocaine use disorder. Researchers have identified functionalized 5-(4-arylpiperazin-1-yl)-N-arylpentanamides as potent D3 binders with moderate to high selectivity over D2 receptors. These compounds offer improved solubility compared to initial lead compounds .

Antimicrobial and Antitubercular Properties

Piperazine derivatives, including 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine , have shown promise in antimicrobial and antitubercular applications. Their chemical structure contributes to their activity against bacterial and mycobacterial pathogens. Further research explores their potential as novel agents in combating infectious diseases.

DNA Damage Response Modulation

Compounds related to 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine have been studied for their impact on DNA damage response pathways. For instance, certain derivatives increase phosphorylation of H2AX, a marker of DNA double-strand breaks, in cancer cells. This suggests a potential role in cancer therapy, particularly in combination with other DNA repair inhibitors .

Anticancer Evaluation

Functionalized 2-aryl-5-(4-piperazin-1-yl)oxazoles and 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles, which share structural features with our compound, have been synthesized and evaluated for their anticancer properties. Oxazoles represent a versatile class of compounds with diverse biological activities, making them attractive targets in medicinal chemistry. Researchers continue to explore their potential as novel anticancer agents .

5-HT7 Receptor Ligands

In the realm of serotonin receptor modulation, piperazin-1-yl substituted unfused heterobiaryls have been synthesized as ligands for the 5-HT7 receptors. Understanding the structural features that affect binding affinity provides valuable insights for drug development. Notably, compounds related to 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine have been part of this investigation .

Neurotransmitter Research

Finally, dopamine (5) plays a crucial role as a neurotransmitter in the central nervous system. Its impact on movement, behavioral motivations, and learning underscores the significance of compounds like 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine in neuropharmacology research .

作用機序

Target of Action

Compounds with similar structures, such as piperaquine and other piperazine derivatives , have been found to interact with various targets like Plasmodium falciparum’s haem detoxification pathway and histamine H3 and sigma-1 receptors .

Mode of Action

falciparum . This mechanism is expected to be similar to that of chloroquine .

Biochemical Pathways

For instance, piperaquine disrupts the detoxification of host heme in parasites , and certain piperazine derivatives have been found to inhibit cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) .

Pharmacokinetics

Piperaquine, a structurally similar compound, is known to be slowly absorbed and exhibits multiple peaks in its plasma concentration curve, suggesting enterohepatic recycling .

Result of Action

For instance, certain piperazine derivatives have been found to induce apoptosis of tumor cells at concentrations of approximately 30-100 nM .

Action Environment

It’s worth noting that many drugs’ efficacy and stability can be influenced by factors such as temperature, ph, and presence of other substances .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-piperazin-1-yl-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6/c7-5-9-6(11-10-5)12-3-1-8-2-4-12/h8H,1-4H2,(H3,7,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMVZCCVRIVQJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NNC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorophenyl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2397260.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2397265.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2397269.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2397270.png)

![N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2397273.png)